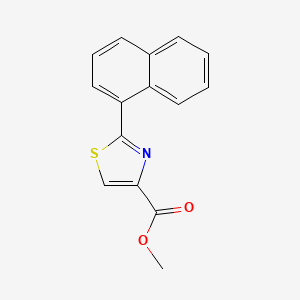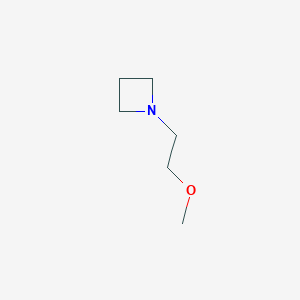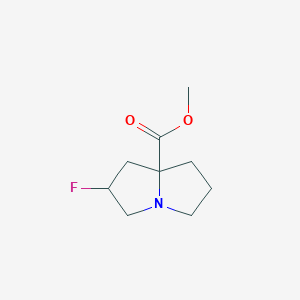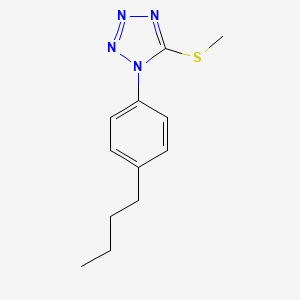![molecular formula C19H18O2 B13684215 2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 13935-96-1](/img/structure/B13684215.png)
2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and properties. It features an indene core substituted with a tert-butyl group on the phenyl ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-tert-butylbenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst, followed by oxidation to form the indene-dione structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the indene core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components .
Mecanismo De Acción
The mechanism by which 2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anti-inflammatory activity may be due to the inhibition of specific enzymes or signaling pathways involved in inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-tert-Butylphenyl derivatives: Compounds like 4-tert-butylphenyl glycidyl ether share structural similarities and are used in similar applications.
Indene derivatives: Other indene-based compounds, such as indene-1,3-dione, have comparable chemical properties and reactivity .
Uniqueness: 2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione is unique due to the presence of both the tert-butyl group and the indene-dione structure, which confer specific chemical and physical properties. This combination makes it particularly valuable in certain synthetic and industrial applications .
Propiedades
Número CAS |
13935-96-1 |
|---|---|
Fórmula molecular |
C19H18O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)13-10-8-12(9-11-13)16-17(20)14-6-4-5-7-15(14)18(16)21/h4-11,16H,1-3H3 |
Clave InChI |
KPPFDBHPAAUETJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, [(3-butenylthio)methyl]-](/img/structure/B13684159.png)

![2-Amino-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-thiadiazole](/img/structure/B13684175.png)




![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)

![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)

